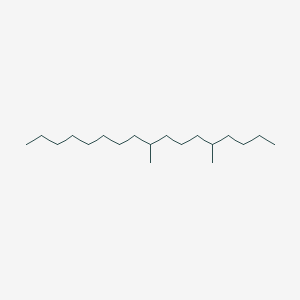

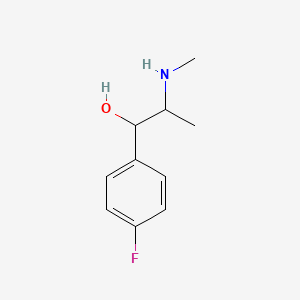

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol" often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, Salian et al. (2018) synthesized chalcone derivatives, including a compound with a 4-fluorophenyl group, utilizing a base-catalyzed approach that highlights the versatility of synthetic methods for fluorophenyl-containing compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds with a 4-fluorophenyl moiety is often elucidated using techniques such as X-ray diffraction. For example, studies have shown that these compounds can exhibit significant dihedral angles between terminal rings and possess intramolecular hydrogen bonding, as well as weak intermolecular interactions, which are crucial for understanding their molecular geometry and potential reactivity (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol" and related compounds can be attributed to their functional groups. The fluorophenyl group, for example, can participate in various interactions, including C-F⋯π interactions, which may influence the compound's behavior in chemical reactions (Salian et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely linked to their molecular structure. The presence of fluorine atoms typically affects these properties significantly, making them relevant for material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the electronic effects of the fluorophenyl and methylamino groups. These groups can alter the electron density distribution within the molecule, affecting its reactivity and interaction with other molecules.

References:

Scientific Research Applications

X-ray Structures and Computational Studies

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol and related compounds have been characterized by various spectroscopic techniques and X-ray diffraction. These studies are crucial for understanding the molecular structures and electronic properties of such compounds, aiding in the development of new materials and drugs (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis and Biological Examination

The synthesis and biological examination of derivatives of 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol have been explored, particularly as potential anesthetics. These studies contribute to the development of new pharmaceutical compounds with specific therapeutic effects (Stenlake, Patrick, & Sneader, 1989).

Intramolecular Nucleophilic Substitutions

Research into the cyclization of 3-(o-Fluorophenyl)propan-1-ol into chroman derivatives has been conducted. This research provides insights into synthetic routes for creating new chemical entities, potentially useful in various industrial applications (Houghton, Voyle, & Price, 1980).

Crystal Structure Analysis

The detailed crystal structure analysis of molecules related to 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol helps in understanding intermolecular interactions, which is vital for the development of new materials and pharmaceuticals (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Studies on the affinity of derivatives of 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol to beta-adrenoceptors have been conducted, contributing to the understanding of cardioselectivity in drug development (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.

Future Directions

This involves identifying areas of further research and potential applications of the compound.

properties

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEQHEOLWDGWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

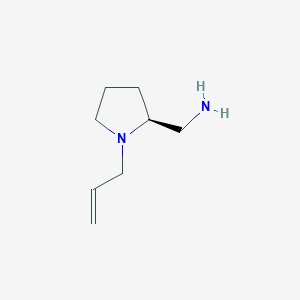

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)